Product packaging for 4-(2-Chloroethyl)morpholine hydrochloride(Cat. No.:CAS No. 3647-69-6)

4-(2-Chloroethyl)morpholine hydrochloride

Cat. No.: B144134
CAS No.: 3647-69-6
M. Wt: 186.08 g/mol
InChI Key: NBJHDLKSWUDGJG-UHFFFAOYSA-N
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Description

Overview of the Chemical Compound's Significance in Scientific Inquiry

The primary significance of 4-(2-Chloroethyl)morpholine (B1582488) hydrochloride in scientific inquiry lies in its role as a versatile chemical intermediate. fishersci.figaneshremedies.comsarex.com It serves as a fundamental building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical sciences, agrochemicals, and materials science. fishersci.figaneshremedies.comsarex.com The presence of both a reactive chloroethyl group and a morpholine (B109124) ring allows for a wide range of chemical transformations, enabling researchers to introduce the morpholinoethyl moiety into various molecular scaffolds. This has proven instrumental in the development of novel compounds with specific biological or material properties.

Historical Context of 4-(2-Chloroethyl)morpholine Hydrochloride Research

While a detailed historical timeline is not extensively documented in readily available literature, the use of this compound and its parent compound, 4-(2-chloroethyl)morpholine, appears to have gained prominence with the expansion of synthetic organic chemistry in the mid-20th century. Its utility as a precursor for a variety of pharmaceuticals has been a key driver of ongoing research. For instance, it is a known intermediate in the synthesis of drugs such as the vasodilator Floredil, the mucolytic agent Morclofone, the radiosensitizer Nimorazole, and the opioid antitussive Pholcodine. ganeshremedies.comsarex.com Its continued relevance is demonstrated by its role in producing active pharmaceutical ingredients (APIs) for contemporary medical needs, including treatments for head and neck cancer. ganeshremedies.com

Classification and Structural Features Relevant to Research Applications

This compound is classified as a hydrochloride salt of a substituted morpholine. nih.gov Its structure consists of a central morpholine ring, a six-membered heterocyclic compound containing both ether and amine functional groups. nih.gov Attached to the nitrogen atom of the morpholine ring is a 2-chloroethyl group (-CH2CH2Cl). The hydrochloride form indicates that the nitrogen atom of the morpholine ring is protonated and associated with a chloride ion. nih.gov This salt form often enhances the compound's stability and water solubility, which can be advantageous for certain reaction conditions. fishersci.fifishersci.com The key structural features influencing its research applications are the nucleophilic nitrogen atom of the morpholine ring (in its free base form) and the electrophilic carbon atom attached to the chlorine, which is susceptible to nucleophilic substitution reactions.

Scope and Objectives of the Research Outline

This article provides a focused scientific overview of this compound. The objective is to detail its chemical and physical properties, outline common synthesis and manufacturing routes within a research context, and explore its diverse applications in academic and industrial research. The discussion will cover its role as a chemical intermediate, its use in the development of pharmaceuticals and other specialized chemicals, and the analytical techniques employed for its characterization. Furthermore, it will touch upon its chemical reactivity, stability, and appropriate laboratory handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13Cl2NO B144134 4-(2-Chloroethyl)morpholine hydrochloride CAS No. 3647-69-6

Properties

IUPAC Name

4-(2-chloroethyl)morpholine;hydrochloride
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InChI

InChI=1S/C6H12ClNO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NBJHDLKSWUDGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Source PubChem
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DSSTOX Substance ID

DTXSID0052043
Record name 4-(2-Chloroethyl)morpholine hydrochloride (1:1)
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Molecular Weight

186.08 g/mol
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Physical Description

Beige hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name 4-(2-Chloroethyl)morpholine hydrochloride
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CAS No.

3647-69-6
Record name 4-(2-Chloroethyl)morpholine hydrochloride
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Record name Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1)
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Record name 4-(2-Chloroethyl)morpholine hydrochloride
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Record name 4-(2-Chloroethyl)morpholine hydrochloride
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Record name Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1)
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Record name 4-(2-Chloroethyl)morpholine hydrochloride (1:1)
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Record name 4-(2-chloroethyl)morpholinium chloride
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Advanced Synthetic Methodologies and Mechanistic Investigations

Contemporary Synthetic Routes for 4-(2-Chloroethyl)morpholine (B1582488) Hydrochloride

The synthesis of 4-(2-chloroethyl)morpholine hydrochloride has evolved, with current methodologies focusing on optimizing established procedures and exploring more efficient production technologies.

Optimization of Classical Synthetic Protocols

The most common and classical method for synthesizing this compound involves the reaction of 2-morpholinoethan-1-ol (also known as N-(2-hydroxyethyl)morpholine) with a chlorinating agent, typically thionyl chloride (SOCl₂). chemicalbook.com Optimization of this protocol often involves adjustments to the solvent, temperature, and catalyst to improve yield and purity.

One widely documented procedure involves treating 2-morpholinoethan-1-ol with thionyl chloride in dichloromethane (B109758) (DCM) at a controlled temperature, often starting at 0°C and then heating to around 40°C. chemicalbook.com N,N-dimethyl-formamide (DMF) is frequently used in catalytic amounts. This process typically yields the free base, 4-(2-chloroethyl)morpholine, which is then converted to its hydrochloride salt. Purification is commonly achieved through column chromatography, resulting in yields of approximately 74%. chemicalbook.com

An alternative protocol utilizes benzene (B151609) as the solvent. In this variation, a solution of thionyl chloride in benzene is added to 2-morpholinoethanol, followed by a period of reflux. This method has been reported to produce the hydrochloride salt directly as a crystalline precipitate with a very high yield of up to 98.7%.

The table below summarizes and compares key aspects of these classical synthetic protocols.

FeatureProtocol 1Protocol 2
Starting Material 2-Morpholinoethan-1-ol2-Morpholinoethanol
Reagent Thionyl chloride (SOCl₂)Thionyl chloride (SOCl₂)
Solvent Dichloromethane (DCM)Benzene
Catalyst N,N-dimethyl-formamide (DMF)Not specified
Reaction Conditions 0°C to 40°C, overnightReflux, 4 hours
Product Form Free base (purified, then HCl salt)Hydrochloride salt (precipitate)
Reported Yield ~74%~98.7%
Purification Column ChromatographyCrystallization/Filtration

Further optimization can be seen in the work-up procedures. For instance, the crude 4-(2-chloroethyl)morpholine free base can be prepared from its hydrochloride salt by neutralization with a base like sodium hydroxide (B78521), followed by extraction into an organic solvent. academicjournals.org This allows for purification of the free base before its use or conversion back to the highly stable hydrochloride salt.

Novel Catalytic Approaches in this compound Synthesis

While classical methods are robust, research continues to seek more efficient catalytic systems. In the prevalent thionyl chloride-based synthesis, N,N-dimethyl-formamide (DMF) serves as a standard catalyst. chemicalbook.com Its role is to form a Vilsmeier-type intermediate with thionyl chloride, which is a more reactive chlorinating agent. However, detailed studies focusing on novel or alternative catalysts specifically for the synthesis of this compound are not extensively reported in publicly available literature. The existing DMF-catalyzed method remains the industry standard due to its high efficiency and reliability.

Flow Chemistry and Continuous Processing in Production

Although specific examples of the production of this compound using flow chemistry are not prominently documented, this modern manufacturing technique offers significant potential advantages for its synthesis. Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor.

This approach is becoming increasingly important in the pharmaceutical industry for manufacturing active pharmaceutical ingredients (APIs) and their intermediates. The key benefits of flow chemistry include:

Enhanced Safety: The small volume of the reactor at any given time minimizes the risk associated with handling potentially hazardous reagents and exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.

Increased Efficiency and Scalability: Continuous processes can be run for extended periods, allowing for high throughput. Scaling up production is often simpler than with batch processes, requiring longer run times rather than larger, more complex reactors.

Given that the synthesis of this compound involves reactive intermediates, the enhanced safety and control offered by flow chemistry could be particularly advantageous for its large-scale industrial production.

Reaction Mechanisms Involving this compound as a Reagent

When 4-(2-chloroethyl)morpholine (the free base) is used as a reagent in subsequent synthetic steps, its reactivity is primarily dictated by the chloroethyl group. This group acts as an electrophile, making it susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions (Sₙ1/Sₙ2)

The primary alkyl chloride structure of 4-(2-chloroethyl)morpholine strongly favors the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism in nucleophilic substitution reactions. This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bonded to the chlorine atom from the backside, while the chloride ion (the leaving group) departs simultaneously.

The key characteristics of the Sₙ2 reaction for 4-(2-chloroethyl)morpholine are:

Mechanism: It is a one-step process with a single transition state.

Rate Law: The reaction rate is dependent on the concentration of both the substrate (4-(2-chloroethyl)morpholine) and the nucleophile.

Substrate: Primary alkyl halides, like 4-(2-chloroethyl)morpholine, are ideal substrates for Sₙ2 reactions because there is minimal steric hindrance around the reactive carbon atom, allowing for easy access by the nucleophile.

Stereochemistry: Sₙ2 reactions proceed with an inversion of configuration at the carbon center. However, since the reactive carbon in 4-(2-chloroethyl)morpholine is not a stereocenter, this aspect has no practical consequence.

The alternative Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is highly disfavored for primary alkyl halides. The Sₙ1 pathway involves the formation of a carbocation intermediate, and primary carbocations are highly unstable and energetically unfavorable. Therefore, reactions involving 4-(2-chloroethyl)morpholine as an electrophile will proceed almost exclusively via the Sₙ2 pathway.

Alkylation Mechanisms in Organic Transformations

This compound, particularly after neutralization to its free base form, 4-(2-chloroethyl)morpholine, serves as a potent alkylating agent. The core of its reactivity lies in the chloroethyl group. The carbon atom bonded to the chlorine is electrophilic due to the electron-withdrawing nature of the halogen, making it susceptible to nucleophilic attack.

The primary mechanism for its alkylating action is the bimolecular nucleophilic substitution (S_N2) reaction. In this process, a nucleophile (such as an amine, alcohol, or thiol) attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The presence of the morpholine (B109124) ring's oxygen atom can influence the compound's polarity and solubility, which in turn affects reaction kinetics.

The general mechanism can be depicted as follows: Step 1: Neutralization The commercially available hydrochloride salt is typically neutralized with a base (e.g., NaOH, K₂CO₃) to generate the more reactive free amine, 4-(2-chloroethyl)morpholine. academicjournals.orgprepchem.com

Step 2: S_N2 Alkylation A nucleophile (Nu:) attacks the electrophilic CH₂ group, displacing the chloride leaving group. This step is characteristic of an S_N2 pathway, involving a backside attack and inversion of stereochemistry if the carbon were chiral.

This alkylating capability is fundamental to its role in building more complex molecules, where the morpholinoethyl moiety is attached to a variety of substrates.

Role as an Intermediate in Multi-step Synthesis

This compound is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and other industrial chemicals. fishersci.fisarex.com Its ability to introduce the morpholinoethyl group is leveraged in the production of several drugs.

It serves as a key building block for pharmaceuticals such as:

Floredil: A coronary vasodilator.

Morinamide: An antitubercular agent.

Nimorazole: An antiprotozoal drug also investigated as a radiosensitizer in cancer therapy. ganeshremedies.com

Pholcodine: An opioid cough suppressant. fishersci.fisarex.comganeshremedies.com

The synthesis of these compounds relies on the alkylation of a target nucleophile with 4-(2-chloroethyl)morpholine. For example, in the synthesis of nimorazole, the nitroimidazole core is alkylated with this compound.

Target APITherapeutic ClassSynthetic Role of 4-(2-Chloroethyl)morpholine HCl
Floredil VasodilatorIntermediate for introducing the morpholinoethyl side chain. fishersci.figaneshremedies.com
Morinamide AntitubercularKey building block. fishersci.figaneshremedies.com
Nimorazole Antiprotozoal/RadiosensitizerAlkylating agent for the nitroimidazole nucleus. fishersci.figaneshremedies.com
Pholcodine AntitussivePrecursor for the morpholinoethyl ether side chain. fishersci.figaneshremedies.com

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Compound

While direct, named examples of using this compound in palladium-catalyzed cross-couplings are not prevalent in readily available literature, its structure as an alkyl chloride (C(sp³)-Cl) makes it a potential substrate for such reactions. Modern advancements in palladium catalysis have enabled the coupling of alkyl halides, which are typically less reactive than their aryl or vinyl counterparts. wikipedia.orgnih.gov

Two prominent examples of such reactions where this compound could theoretically be utilized are the Negishi and Buchwald-Hartwig amination reactions.

Negishi Coupling: This reaction forms carbon-carbon bonds by coupling an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The reaction is known to accommodate sp³-hybridized alkyl halides. nih.gov A potential application would involve coupling 4-(2-chloroethyl)morpholine with an arylzinc reagent to form an aryl-ethyl-morpholine structure. The success of such a coupling would depend heavily on the choice of palladium catalyst and ligand (e.g., XPhos, CPhos) to promote reductive elimination over competing side reactions like β-hydride elimination. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org While the classic reaction involves an aryl halide electrophile, inverse (or reverse) Buchwald-Hartwig aminations coupling alkyl halides with amines have been developed. In this context, 4-(2-chloroethyl)morpholine could serve as the electrophilic partner to be coupled with a primary or secondary aryl amine, catalyzed by a specialized palladium-ligand system. researchgate.netorganic-chemistry.org

Cross-Coupling ReactionGeneral TransformationPotential Role of 4-(2-Chloroethyl)morpholineKey Requirements
Negishi Coupling R-X + R'-ZnX' → R-R'R-X (Alkyl Halide Substrate)Pd(0) or Ni(0) catalyst, specialized phosphine (B1218219) ligands (e.g., XPhos). wikipedia.orgnih.gov
Buchwald-Hartwig Amination R-X + R'₂NH → R-NR'₂R-X (Alkyl Halide Substrate) in an inverse reactionPd(0) catalyst, sterically hindered biarylphosphine ligands, strong base. wikipedia.orgorganic-chemistry.org

Derivatization Strategies and Novel Compound Libraries

The reactivity of this compound makes it a versatile starting point for creating libraries of new chemical entities through derivatization.

Synthesis of Substituted Morpholine Derivatives

The most straightforward derivatization strategy involves the S_N2 reaction, where the chloroethyl group is used to alkylate a wide array of nucleophiles. This allows for the synthesis of a diverse library of substituted morpholine derivatives where the morpholinoethyl group is linked to different functionalities via a two-carbon chain.

Research has demonstrated the synthesis of various derivatives by reacting morpholine-containing electrophiles with nucleophiles. For instance, reacting 4-(2-chloroacetyl)morpholine with substituted 2-aminobenzothiazoles yields a series of new amide derivatives. jocpr.com Similarly, 4-(2-chloroethyl)morpholine can be used to alkylate indene, producing N-(2-indenylethyl)morpholine. academicjournals.org These reactions highlight the utility of the compound in generating novel structures for further investigation.

Incorporation into Complex Molecular Architectures

Beyond simple alkylation, this compound is a valuable tool for integrating the morpholine scaffold into larger, more complex molecular architectures, including heterocyclic systems and organometallic complexes.

An exemplary case is the synthesis of cationic transition metal complexes. academicjournals.org Here, N-(2-indenylethyl)morpholine, synthesized from this compound, is deprotonated with n-butyllithium and then treated with metal halides like TiCl₄·2THF or ZrCl₄·2THF. This process yields complex organometallic structures such as 4-(2-indenylethyl)morpholinetitanium dichloride, demonstrating the incorporation of the morpholine moiety into a sophisticated, multi-component molecular system. academicjournals.org

Furthermore, the morpholine unit itself is a key component in other complex heterocycles. Studies have shown the synthesis of 1,2,4-triazole (B32235) derivatives starting from morpholine-based precursors, indicating a pathway to complex poly-heterocyclic systems. researchgate.netuobaghdad.edu.iq

Development of Hybrid Molecules Containing the 4-(2-Chloroethyl)morpholine Moiety

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to achieve improved efficacy or a multi-target profile. The morpholine ring is a privileged structure in medicinal chemistry, known to improve physicochemical properties like solubility and to participate in key binding interactions. frontiersin.orgnih.gov

This compound is an ideal building block for creating such hybrid molecules. It provides the morpholinoethyl moiety, which can be linked to another pharmacologically active molecule through its reactive chloroethyl group.

Recent research has focused on developing hybrids containing the morpholine scaffold for various therapeutic areas.

Pyrimidine-Morpholine Hybrids: Novel derivatives combining a substituted pyrimidine (B1678525) ring with a morpholine moiety have been synthesized and evaluated for antiproliferative activity. frontiersin.org In these syntheses, a chloropyrimidine intermediate is reacted with morpholine. A similar strategy could employ 4-(2-chloroethyl)morpholine to alkylate a nucleophilic position on a pyrimidine core.

Quinoline-Morpholine-Triazole Hybrids: Complex hybrids have been synthesized by linking quinoline (B57606), morpholine, and 1,2,3-triazole rings. researchgate.net These molecules were constructed using click chemistry and evaluated for anticancer activity. The inclusion of the morpholine unit is critical to their biological profile.

These examples underscore the value of the morpholinoethyl group provided by this compound as a key component in the rational design of advanced, multi-functional hybrid molecules.

Applications in Pharmaceutical Chemistry and Drug Discovery

Role as a Key Pharmaceutical Intermediate

4-(2-Chloroethyl)morpholine (B1582488) hydrochloride is a crucial building block in the synthesis of a variety of pharmaceutical compounds. fishersci.fidiscofinechem.comsarex.comactylis.comganeshremedies.com Its utility as an intermediate stems from the reactive chloroethyl group, which allows for the attachment of the morpholine (B109124) ring to other molecules. This morpholine motif is a common feature in many biologically active compounds. jocpr.comresearchgate.net The hydrochloride salt form enhances the compound's stability and solubility, making it easier to handle in laboratory and industrial settings.

The primary application of 4-(2-chloroethyl)morpholine hydrochloride in the pharmaceutical industry is as a starting material or intermediate for the synthesis of various Active Pharmaceutical Ingredients (APIs). fishersci.fidiscofinechem.comsarex.comactylis.comganeshremedies.com The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic effects. jocpr.comresearchgate.net

This compound is used as an intermediate in the synthesis of Floredil, a cardiovascular agent. fishersci.fidiscofinechem.comsarex.com The synthesis involves the reaction of 4-(2-chloroethyl)morpholine with a suitable precursor to introduce the morpholinoethyl side chain, which is a key structural feature of Floredil.

This compound also serves as an intermediate in the production of Pholcodine, an opioid cough suppressant. fishersci.fidiscofinechem.comsarex.com The synthesis of Pholcodine involves the alkylation of morphine with 4-(2-chloroethyl)morpholine, which attaches the morpholinoethyl group to the phenolic hydroxyl group of morphine. This modification reduces the analgesic and addictive properties of morphine while enhancing its antitussive (cough-suppressing) effects.

In the field of antimicrobials, this compound is utilized in the synthesis of Nimorazole, a nitroimidazole derivative. fishersci.fidiscofinechem.comsarex.com Nitroimidazoles are a class of drugs effective against anaerobic bacteria and protozoa. nih.gov The synthesis of Nimorazole involves the reaction of a nitroimidazole core with 4-(2-chloroethyl)morpholine to introduce the morpholinoethyl side chain, which is crucial for its biological activity.

This compound is also an intermediate in the synthesis of Morinamide, a drug used in the treatment of tuberculosis. discofinechem.comsarex.com The morpholine moiety is a known feature in some antitubercular agents, and its incorporation into the final drug structure is facilitated by the use of this versatile intermediate. nih.gov

The synthesis of Pravadoline, an analgesic agent, also utilizes 4-(2-chloroethyl)morpholine. scirp.org In the synthesis of Pravadoline, an indole (B1671886) derivative is alkylated with 4-(2-chloroethyl)morpholine to introduce the morpholinoethyl side chain, a key structural element for its analgesic properties. scirp.org

Table of Synthesized APIs

API Therapeutic Class Role of this compound
Floredil Cardiovascular Agent Intermediate for synthesis fishersci.fidiscofinechem.comsarex.com
Pholcodine Cough Suppressant Intermediate for synthesis fishersci.fidiscofinechem.comsarex.com
Nimorazole Nitroimidazole Antimicrobial Intermediate for synthesis fishersci.fidiscofinechem.comsarex.com
Morinamide Antitubercular Agent Intermediate for synthesis discofinechem.comsarex.com
Pravadoline Analgesic Agent Intermediate for synthesis scirp.org

Synthesis of Active Pharmaceutical Ingredients (APIs)

Pinaverium Bromide and Gastrointestinal Agents

This compound serves as a key intermediate in the synthesis of Pinaverium Bromide, a spasmolytic agent used for irritable bowel syndrome and other functional gastrointestinal disorders. google.comnih.govpatsnap.com Pinaverium Bromide acts as a calcium channel blocker, selectively targeting the smooth muscle of the gastrointestinal tract to alleviate spasms. google.compatsnap.com

The synthesis of Pinaverium Bromide often involves the condensation of 4-(2-chloroethyl)morpholine with other chemical entities. google.comgoogle.com Several synthetic routes have been described, with a common pathway involving the reaction of 4-(2-chloroethyl)morpholine or its derivatives with other intermediates to construct the final complex structure of Pinaverium Bromide. google.comnih.govgoogle.com

Table 1: Key Intermediates in Pinaverium Bromide Synthesis

Intermediate Role in Synthesis
This compound A core building block in the synthesis. google.comgoogle.com
Nopol Reacts with 4-(2-chloroethyl)morpholine in some synthetic routes. google.comgoogle.com

Investigation as a Potential Antineoplastic Agent

Beyond its use in synthesizing gastrointestinal agents, this compound has garnered attention for its potential as an antineoplastic, or anticancer, agent. guidechem.com It is used as an intermediate in the manufacturing of APIs for treating head and neck cancer. ganeshremedies.com

The proposed mechanism of action for the antitumor properties of this compound involves its ability to interfere with fundamental cellular processes. guidechem.com It is believed to disrupt DNA synthesis and inhibit cell division, thereby hindering the proliferation of cancer cells. guidechem.com The morpholine moiety is a versatile pharmacophore known to contribute to a wide range of pharmacological activities, including anticancer effects, by interacting with various biological targets. nih.gov

The chloroethyl group of the molecule is a reactive chemical entity. This reactivity is central to its potential anticancer effects, as it can lead to interactions with crucial cellular components like DNA. guidechem.com Such interactions can disrupt the normal functioning and replication of cancer cells, ultimately leading to their death.

The evaluation of potential anticancer drugs often relies on preclinical models to predict their effectiveness in humans. nih.gov While specific preclinical data on this compound as a standalone agent is not extensively detailed in the provided results, its role as an intermediate in the synthesis of established and experimental anticancer drugs underscores its importance in this field. ganeshremedies.com The success of drugs developed from this intermediate in preclinical xenograft models would be a key indicator of its utility. nih.gov

Antimicrobial Activity and Therapeutic Potential

The therapeutic potential of this compound extends to the realm of antimicrobial agents. guidechem.com The morpholine ring is a known pharmacophore that can be found in various compounds exhibiting antimicrobial properties. nih.govnih.gov

Research has indicated that this compound possesses both antibacterial and antifungal properties. guidechem.com Derivatives of morpholine have been synthesized and tested against various bacterial and fungal strains, with some showing significant inhibitory activity. nih.govresearchgate.neteurekaselect.com For instance, certain morpholinoalkoxychalcones have demonstrated notable efficacy against bacteria like E. faecalis and fungi such as A. niger and C. albicans. nih.goveurekaselect.com The antimicrobial action of morpholine-containing compounds is an active area of research, with studies exploring their structure-activity relationships to develop more potent therapeutic agents. nih.govnih.gov

Table 2: Investigated Antimicrobial Activities of Morpholine Derivatives

Organism Type Example Species Efficacy of Derivatives
Bacteria E. faecalis Some derivatives show good inhibitory action. nih.goveurekaselect.com

Exploration as a Succinate (B1194679) Dehydrogenase Inhibitor (SDHI)

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme active in both the citric acid cycle and the electron transport chain. Its inhibition can disrupt cellular respiration, a mechanism that has been successfully exploited in the development of fungicides (SDHIs) to combat a range of plant pathogenic fungi. nih.govresearchgate.net The development of novel SDHIs is an active area of research in agrochemicals, focusing on identifying new chemical scaffolds that can effectively inhibit the enzyme. nih.gov These inhibitors typically act on the succinate binding site of the enzyme, and numerous classes of compounds have been developed for this purpose. nih.govgoogle.com

Structure-Activity Relationships in Antimicrobial Derivatives

The morpholine ring is a key structural motif in medicinal chemistry, and its incorporation into various molecular scaffolds has led to the development of compounds with significant antimicrobial properties. This compound serves as a valuable building block, providing a reactive morpholinoethyl group that can be appended to other molecules to generate novel derivatives for antimicrobial screening.

The study of structure-activity relationships (SAR) is crucial to optimize the potency of these derivatives. Research has shown that derivatives incorporating the morpholine moiety exhibit a range of antibacterial activities. For instance, a series of sulfonamides, specifically 4-(2-(N-(2-chlorobenzyl/4-bromobenzyl) arylsulfamoyl)ethyl) morpholine derivatives, were synthesized from 4-(2-aminoethyl)morpholine. researchgate.netresearchgate.net The evaluation of these compounds revealed good inhibitory action against several Gram-negative bacterial strains. researchgate.net This suggests that the combination of the morpholine ring, a flexible ethyl linker, a sulfonamide group, and substituted benzyl (B1604629) moieties contributes to the antibacterial profile.

Below is a table summarizing examples of antimicrobial derivatives incorporating a morpholine structure.

Compound Series Core Structure Key Findings References
Arylsulfamoyl Morpholine Derivatives4-(2-(N-benzyl-arylsulfamoyl)ethyl)morpholineShowed good inhibitory action against Gram-negative bacteria. researchgate.net, researchgate.net
Benzothiazole/Oxadiazole Morpholine Derivatives4-(2-(heterocyclyl-amino)acetyl)morpholineSynthesized and screened for antibacterial activity, establishing a basis for new derivatives. jocpr.com, jocpr.com

Neurological and Receptor Binding Studies

Ligand Development for Cannabinoid Receptors (CB2)

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in immune cells and is considered a promising therapeutic target for inflammatory diseases, pain, and neurodegenerative disorders. researchgate.net this compound has been utilized as a key reagent in the synthesis of novel ligands targeting the CB2 receptor. researchgate.netresearchgate.net Its role is to introduce the morpholinoethyl group onto larger, more complex scaffolds designed to bind selectively to the receptor.

In one research effort, this compound was used in the initial steps to synthesize derivatives of 1,8-naphthyridin-2-(1H)-one-3-carboxamide. researchgate.netresearchgate.net The morpholine moiety was attached to the core structure, and subsequent modifications led to the development of selective CB2 agonists. researchgate.net Some of these derivatives were conjugated with fluorophores to create fluorescent ligands, which are invaluable tools for studying CB2 receptor expression and localization. researchgate.netresearchgate.net Another study describes the synthesis of 4-(2-indenylethyl)morpholine, which was then used to create metal complexes, with research noting the importance of such structures for exploring CB1 and CB2 receptor affinities. academicjournals.org The inclusion of the morpholine group can influence properties like solubility and binding affinity.

The table below details a synthetic application of the compound in developing CB2 ligands.

Starting Scaffold Reagent Resulting Moiety Application References
1,8-Naphthyridin-2(1H)-oneThis compoundMorpholinoethyl groupDevelopment of selective CB2 receptor agonists and fluorescent probes. researchgate.net, researchgate.net
IndeneThis compound (used to prepare the reactant)Indenylethyl)morpholineSynthesis of ligands to study CB1 and CB2 affinities. academicjournals.org

Modulation of Cellular Signaling Pathways

Derivatives of this compound, by virtue of their designed interaction with specific biological targets, can modulate key cellular signaling pathways. This is particularly evident in the context of the CB2 receptor ligands discussed previously.

The CB2 receptor agonists developed using this compound were shown to modulate intracellular signaling cascades. Specifically, these compounds were evaluated for their ability to trigger cyclic adenosine (B11128) monophosphate (cAMP) signaling and β-arrestin-2 translocation, which are characteristic pathways activated by G protein-coupled receptors like CB2. researchgate.net The modulation of these pathways is central to the therapeutic effects, such as anti-inflammatory responses, sought from CB2 agonists.

Beyond CB2, other morpholine-containing compounds have been shown to influence different signaling pathways. For example, a series of 4-morpholino-2-phenylquinazolines were identified as potent and selective inhibitors of the PI3 kinase p110α, a critical enzyme in a signaling pathway that is often dysregulated in cancer. nih.gov Furthermore, certain morpholinopyrimidine derivatives have been demonstrated to inhibit the production of nitric oxide (NO) by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells, key components of inflammatory signaling. rsc.org These examples highlight that the morpholine moiety, often introduced using reagents like this compound, is a component of molecules capable of targeted intervention in cellular signaling. nih.govrsc.org

Development of Local Anesthetic Derivatives

Local anesthetics are drugs that reversibly block nerve impulse conduction in a specific area of the body, causing a loss of sensation. nih.govrsc.org The archetypal structure of many local anesthetics consists of three parts: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine. The amine portion is crucial as it allows the formation of a hydrochloride salt, enhancing water solubility for clinical administration. cerritos.edu

The morpholinoethyl group derived from this compound is an excellent candidate for the hydrophilic amine portion of new local anesthetic molecules. Research has been conducted to design and synthesize benzoate (B1203000) compounds as potential local anesthetics, explicitly incorporating a morpholinoethyl group. researchgate.net In one study, a series of 2-morpholinoethyl benzoate derivatives were synthesized and evaluated for local anesthetic activity. The compound 2-Morpholinoethyl-4-(propylamino)benzoate was among those created and tested. researchgate.net The results from infiltration anesthesia tests showed that several of these morpholine-containing compounds exhibited good local anesthetic effects, demonstrating the utility of the morpholinoethyl scaffold in this therapeutic area. nih.govresearchgate.net This work underscores the potential of this compound as a starting material for the development of new and effective local anesthetic agents. researchgate.net

Utilization in Agrochemical and Specialty Chemical Synthesis

Role in Agrochemical Intermediates

The compound is widely identified as an intermediate in the agrochemical sector. guidechem.comfishersci.fi Its structure is incorporated into larger molecules designed for agricultural use.

4-(2-Chloroethyl)morpholine (B1582488) hydrochloride is utilized in the synthesis pathways for various pesticides and herbicides. fishersci.fi The morpholine (B109124) chemical family, to which this compound belongs, is known for its role in developing biologically active compounds for crop protection. While its application as an intermediate in this field is well-documented, specific commercial pesticides or herbicides derived directly from it are not extensively detailed in publicly available chemical literature.

Application in Dyestuff Synthesis

The compound is noted for its role as an intermediate in the manufacture of dyestuffs. sarex.comguidechem.comfishersci.fidiscofinechem.com Similar to its application in agrochemicals, the chloroethyl group allows for its integration into larger, more complex dye molecules. However, the specific classes of dyes or individual colorants produced using this intermediate are not detailed in the available research.

Other Industrial Organic Chemical Applications

Beyond agrochemicals and dyes, 4-(2-Chloroethyl)morpholine hydrochloride is a raw material for a range of other industrial organic chemicals. sarex.com Its most well-documented use is in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. ganeshremedies.com

The compound is a key starting material for several pharmaceuticals, including floredil, morinamide, nimorazole, morclofone, and pholcodine. sarex.comdiscofinechem.comganeshremedies.com In these processes, the morpholine ring and the reactive ethyl chloride side-chain are essential for building the final molecular architecture of the drug.

A specific example of its use in organic synthesis is in the preparation of 4-(2-indenylethyl)morpholine. In this synthesis, the hydrochloride salt is first neutralized to its free base, 4-(2-chloroethyl)morpholine, which then serves as a reagent to create more complex molecules like cationic transition metal complexes. academicjournals.org

Summary of Industrial Synthesis Applications

The following table outlines the documented uses of this compound as a chemical intermediate.

End-Product/FieldClassificationReferences
AgrochemicalsIntermediate guidechem.comfishersci.fidiscofinechem.com
DyestuffsIntermediate sarex.comfishersci.fidiscofinechem.com
FloredilPharmaceutical Intermediate sarex.comdiscofinechem.comganeshremedies.com
MorinamidePharmaceutical Intermediate sarex.comdiscofinechem.comganeshremedies.com
NimorazolePharmaceutical Intermediate sarex.comdiscofinechem.comganeshremedies.com
PholcodinePharmaceutical Intermediate sarex.comdiscofinechem.comganeshremedies.com
MorclofonePharmaceutical Intermediate ganeshremedies.com
4-(2-indenylethyl)morpholineOrganic Synthesis Reagent academicjournals.org

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of 4-(2-Chloroethyl)morpholine (B1582488) hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the compound's conformational dynamics, molecular weight, and the functional groups it contains.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For 4-(2-Chloroethyl)morpholine hydrochloride, ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of the free base, 4-(2-chloroethyl)morpholine, in DMSO-d6, the protons of the morpholine (B109124) ring adjacent to the oxygen typically appear as a multiplet around 3.57 ppm, while those adjacent to the nitrogen are found at approximately 2.43 ppm. chemicalbook.com The ethyl group protons exhibit distinct signals: a triplet for the methylene (B1212753) group attached to the nitrogen at about 2.64 ppm and another triplet for the chlorine-bearing methylene group at a more downfield shift of around 3.69 ppm due to the electronegativity of the chlorine atom. chemicalbook.com The hydrochloride salt shows similar patterns, though shifts can be influenced by the protonation of the nitrogen atom. chemicalbook.com

The coupling constants observed in the spectra are instrumental for conformational analysis. auremn.org.br The morpholine ring in this compound predominantly adopts a chair conformation, which is the most stable arrangement for such six-membered heterocyclic systems. researchgate.netresearchgate.net This conformation can be inferred from the coupling patterns of the ring protons.

Table 1: Representative ¹H NMR Chemical Shifts for 4-(2-Chloroethyl)morpholine (Free Base)

Protons Chemical Shift (ppm) Multiplicity
-O-CH₂- ~3.57 m
-N-CH₂- (ring) ~2.43 t
-N-CH₂- (ethyl) ~2.64 t
-CH₂-Cl ~3.69 t

Data obtained in DMSO-d6. chemicalbook.com Note: Spectra for the hydrochloride salt will show similar features.

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 186.08 g/mol . nih.govsigmaaldrich.com In mass spectrometric analysis, the compound is typically observed as its free base, 4-(2-Chloroethyl)morpholine, which has a molecular weight of 149.62 g/mol . nih.gov

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. In ESI-MS, the protonated molecule [M+H]⁺ is often observed as the base peak. For the free base, this corresponds to an m/z value of approximately 150. chemicalbook.com

The fragmentation of 4-(2-Chloroethyl)morpholine follows predictable pathways for amines and halogenated compounds. libretexts.orgmiamioh.edu Key fragmentation processes include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is a common point of cleavage. This can lead to the loss of the chloroethyl group or fragmentation within the morpholine ring.

Loss of HCl: Elimination of a chlorine radical followed by a hydrogen atom, or the neutral loss of HCl, is a characteristic fragmentation for chloroalkanes.

Ring Fragmentation: The morpholine ring can open and fragment, leading to a series of smaller ions.

Analysis of these fragments allows for the unambiguous confirmation of the compound's structure. core.ac.uk

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govchemicalbook.com The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key vibrational modes include:

N-H Stretch: A broad and strong absorption band is typically observed in the region of 2400-2700 cm⁻¹ corresponding to the stretching vibration of the N-H⁺ bond in the protonated morpholinium cation.

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ range are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups.

C-O-C Stretch: A strong, characteristic band for the ether linkage (C-O-C stretch) of the morpholine ring is typically found around 1115 cm⁻¹.

C-N Stretch: The stretching vibrations for the C-N bonds appear in the fingerprint region, usually between 1000 and 1250 cm⁻¹.

C-Cl Stretch: A band in the region of 600-800 cm⁻¹ can be attributed to the stretching of the carbon-chlorine bond.

These absorptions provide a molecular fingerprint, confirming the presence of the morpholine ring, the chloroethyl side chain, and the hydrochloride salt form. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Studies on single crystals of 4-(2-Chloroethyl)morpholinium chloride have confirmed its detailed solid-state structure. researchgate.netresearchgate.net

The compound crystallizes in the triclinic space group P-1. researchgate.netnih.gov The crystallographic data provides a definitive picture of the molecular geometry and the packing of the ions in the crystal lattice.

Table 2: Crystal Data and Structure Refinement for 4-(2-Chloroethyl)morpholinium chloride

Parameter Value Reference
Empirical Formula C₆H₁₃ClNO⁺·Cl⁻ researchgate.net
Formula Weight 186.07 g/mol researchgate.net
Temperature 120 K researchgate.net
Crystal System Triclinic researchgate.netnih.gov
Space Group P-1 researchgate.netnih.gov
a (Å) 7.022 nih.gov
b (Å) 8.236 nih.gov
c (Å) 8.684 nih.gov
α (°) 63.397 nih.gov
β (°) 85.326 nih.gov
γ (°) 85.478 nih.gov

The crystal structure of 4-(2-Chloroethyl)morpholinium chloride is stabilized by a network of intermolecular interactions. A key feature is the strong hydrogen bond formed between the protonated nitrogen atom (the morpholinium NH group) of the cation and the chloride anion (Cl⁻). researchgate.netresearchgate.net This N-H···Cl hydrogen bond is a primary organizing force in the crystal lattice, linking the organic cations and inorganic anions into a stable three-dimensional array.

X-ray diffraction studies have unequivocally shown that the morpholine ring in 4-(2-Chloroethyl)morpholinium chloride adopts a stable chair conformation in the solid state. researchgate.netresearchgate.net This is the expected low-energy conformation for a six-membered saturated heterocycle. In this conformation, the substituents on the ring atoms can be either axial or equatorial. The analysis of the crystal structure reveals the precise bond lengths and angles of the ring, confirming the puckered chair geometry. The chloroethyl group attached to the nitrogen atom occupies an equatorial position, which is generally the more sterically favorable position for a substituent on a cyclohexane-like ring system.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering insights into molecular interactions and properties that are often difficult or impossible to obtain through experimental means alone. For derivatives of morpholine, these computational studies play a significant role in predicting their efficacy and mechanism of action. mdpi.comacs.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand, such as a derivative of 4-(2-Chloroethyl)morpholine, and a biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the correct binding geometry and to estimate the binding affinity, or strength of the interaction.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the methodology is frequently applied to other morpholine-containing compounds to explore their therapeutic potential. For instance, studies on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors have utilized molecular docking to understand how these molecules fit into the active site of the mTOR protein. mdpi.com Similarly, morpholine-acetamide derivatives have been subjected to molecular docking to evaluate their potential as anti-tumor drug candidates. nih.gov

The process typically involves the following steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the ligand are prepared. This may involve downloading crystal structures from databases like the Protein Data Bank (PDB) or building the ligand structure using molecular modeling software.

Docking Simulation: A docking program is used to explore the conformational space of the ligand within the binding site of the receptor. The program generates numerous possible binding poses.

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

To illustrate the nature of data obtained from such studies, the following table presents hypothetical docking scores and interacting residues for a morpholine derivative against a generic kinase target, based on findings for similar compounds.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Morpholine Derivative AKinase X-8.5Lys72, Asp184Hydrogen Bond
Morpholine Derivative BKinase X-7.9Leu25, Val33Hydrophobic Interaction
Morpholine Derivative CKinase Y-9.1Glu98, Asn141Hydrogen Bond

This table is illustrative and based on typical data from molecular docking studies of morpholine derivatives.

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These methods, based on the principles of quantum mechanics, can provide valuable information about a molecule's geometry, charge distribution, orbital energies, and reactivity. For a molecule like 4-(2-Chloroethyl)morpholine, quantum calculations can help in understanding its chemical behavior and potential for interaction with biological targets.

Methods such as Density Functional Theory (DFT) are commonly used to calculate various electronic properties. For example, the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's ability to donate or accept electrons, which is crucial for many chemical reactions and biological interactions. The distribution of electrostatic potential on the molecular surface can also be mapped to identify regions that are electron-rich or electron-poor, indicating potential sites for electrophilic or nucleophilic attack.

The following table presents a hypothetical set of calculated electronic properties for 4-(2-Chloroethyl)morpholine, illustrating the type of data generated from quantum chemical calculations.

PropertyCalculated ValueSignificance
HOMO Energy-8.2 eVRelates to the ability to donate electrons.
LUMO Energy1.5 eVRelates to the ability to accept electrons.
Dipole Moment2.5 DIndicates the overall polarity of the molecule.
Mulliken Atomic Charges (N, O)-0.6, -0.5Indicates partial charges on key heteroatoms.

This table is illustrative and represents typical data obtained from quantum chemical calculations for a molecule of this type.

Computational tools are also extensively used to predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential biological activities of compounds. These in silico predictions are valuable in the early stages of drug discovery to filter out candidates with undesirable properties and to prioritize promising ones for further investigation.

For this compound, various molecular properties can be computed. These include molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA), which is correlated with drug permeability. nih.govnih.gov Public databases like PubChem provide computed values for many of these properties. nih.govnih.gov

Furthermore, bioactivity can be predicted using online tools and models that are based on the structure-activity relationships of large datasets of known compounds. nih.gov For instance, the Prediction of Activity Spectra for Substances (PASS) tool can predict a wide range of biological activities based on the chemical structure of a compound. nih.gov

The table below summarizes some of the key computed molecular properties for this compound, sourced from public databases.

PropertyValueReference
Molecular Weight186.08 g/mol sigmaaldrich.com
Hydrogen Bond Donor Count1 pharmacompass.com
Hydrogen Bond Acceptor Count2 pharmacompass.com
Rotatable Bond Count2 pharmacompass.com
Topological Polar Surface Area12.5 Ų nih.gov
Complexity73.5 nih.gov

In addition to physicochemical properties, in silico models can predict potential biological activities. For instance, based on its structural features, this compound might be predicted to have activity as a kinase inhibitor, an antimicrobial agent, or to interact with various receptors, although these predictions require experimental validation.

Environmental and Toxicological Considerations in Research

Ecotoxicological Investigations

Ecotoxicological research focuses on the potential harm the compound may cause to ecosystems.

4-(2-Chloroethyl)morpholine (B1582488) hydrochloride is recognized as being harmful to aquatic life, with the potential for long-lasting effects in the aquatic environment. dcfinechemicals.comscbt.comfishersci.comfishersci.com This is formally categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as Aquatic Chronic 3, with the hazard statement H412. dcfinechemicals.com While specific experimental data from aquatic toxicity studies (such as LC50 or EC50 values for fish, daphnia, or algae) are not detailed in the reviewed literature, the classification itself points to the substance's potential to cause adverse effects in aquatic ecosystems over extended periods. scbt.comcymitquimica.com Regulations mandate that the compound and its container must be disposed of as hazardous waste and should not be emptied into drains or waterways. scbt.comfishersci.comcymitquimica.com

Table 1: GHS Classification for Aquatic Hazard

Classification Code Hazard Statement Description

The environmental behavior of 4-(2-Chloroethyl)morpholine hydrochloride is largely influenced by its physical properties. The compound is soluble in water. fishersci.comfishersci.fi This solubility suggests that it will likely be mobile in the environment should a release occur. fishersci.comfishersci.com Based on available information, persistence in the environment is considered unlikely. fishersci.com However, detailed studies on its specific degradation pathways and potential for bioaccumulation have not been fully investigated in the available literature. fishersci.comfishersci.com

Mechanistic Toxicology Studies

Mechanistic toxicology investigates how this compound exerts its toxic effects at a molecular and cellular level.

Direct studies on the carcinogenic potential of this compound are not extensively reported. However, a significant area of toxicological concern is its structural relationship to morpholine (B109124) and the potential formation of N-Nitrosomorpholine (NMOR). NMOR is a known carcinogen and mutagen. wikipedia.org It can be produced from morpholine and its derivatives through a process of nitrosation, such as in the presence of nitrites, which can occur under certain environmental or physiological conditions. wikipedia.org When heated to decomposition, this compound is known to emit very toxic fumes containing nitrogen oxides (NOx) and hydrogen chloride gas, which are hazardous decomposition products. guidechem.comchemicalbook.com

Research has identified significant cellular toxicity associated with this compound. It is classified as highly toxic if swallowed and harmful if it comes into contact with the skin. dcfinechemicals.comguidechem.com The compound is capable of causing severe chemical burns to the skin, eyes, and mucous membranes. scbt.comfishersci.comfishersci.com If ingested, it can result in chemical burns within the oral cavity and gastrointestinal tract. scbt.com

Toxicological data from animal studies have provided specific endpoints. nih.govhaz-map.com Furthermore, reports indicate that the compound may have mutagenic properties and cause reproductive harm, with experimental data showing paternal reproductive effects in mice, specifically impacting the testes, epididymis, and sperm duct. guidechem.comchemicalbook.comnih.govhaz-map.com

Table 2: Reported Toxicological Data

Toxicity Type Test Animal Route of Administration Value Reference(s)
Acute Toxicity (LD50) Mouse Intraperitoneal 161 mg/kg scbt.comnih.govhaz-map.com
Acute Toxicity (LD50) Rabbit Oral 96 mg/kg chemicalbook.com
Acute Toxicity (LD50) Rat Dermal 1502 mg/kg chemicalbook.com

This compound is classified as a skin sensitizer, meaning it can provoke an allergic reaction following skin contact. dcfinechemicals.com The mechanism for this sensitization is described as a cell-mediated immune reaction of the delayed type, involving T lymphocytes. scbt.com Clinically, this can manifest as contact eczema, and in rarer cases, as urticaria or Quincke's edema. scbt.com Its corrosive nature is responsible for the severe skin and eye irritation observed, leading to damage upon direct contact. dcfinechemicals.comscbt.com Contaminated work clothing should not be allowed out of the workplace to prevent further exposure and sensitization. dcfinechemicals.comfishersci.com

Future Directions and Emerging Research Avenues

Exploration of New Pharmacological Targets

4-(2-Chloroethyl)morpholine (B1582488) hydrochloride serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs). fishersci.fisarex.comganeshremedies.com Its primary role is as a reactive intermediate, enabling the introduction of the morpholinoethyl group into a target molecule. The resulting derivatives have shown a wide range of biological activities, and research continues to explore new therapeutic applications by modifying the core structure derived from this compound. nih.gov

The morpholine (B109124) ring is recognized in medicinal chemistry as a "privileged structure" due to its favorable physicochemical, metabolic, and biological properties. nih.gov It can improve pharmacokinetics and bestow selective affinity for a variety of receptors and enzymes. nih.gov Derivatives of 4-(2-chloroethyl)morpholine hydrochloride are numerous, with some established drugs and many more investigational compounds.

Known Pharmaceutical Derivatives and Their Targets:

Floredil: A coronary vasodilator, indicating its utility in creating cardiovascular agents. ncats.ionih.gov

Nimorazole: Used as a radiosensitizer in cancer therapy.

Pholcodine: An opioid cough suppressant.

Morinamide: An antitubercular agent.

The future in this area lies in using this compound to synthesize libraries of new compounds. These novel derivatives can then be screened against a wide array of biological targets, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and various enzymes implicated in diseases ranging from cancer to neurodegenerative disorders. The established success of morpholine-containing drugs like the anticancer agent Gefitinib and the antibiotic Linezolid, which are synthesized from morpholine building blocks, provides a strong rationale for continuing to explore derivatives from this valuable intermediate. wikipedia.org

DerivativePharmacological ClassTherapeutic Area
FloredilCoronary VasodilatorCardiovascular Disease
NimorazoleRadiosensitizerOncology
PholcodineAntitussiveRespiratory Medicine
MorinamideAntitubercularInfectious Disease

Integration with Nanotechnology and Drug Delivery Systems

The morpholine moiety, readily introduced by this compound, possesses properties that make it attractive for nanotechnology, particularly in the field of drug delivery. The inherent polarity and pH-sensitivity of the morpholine group can be harnessed to create "smart" nanocarriers that release their payload in specific microenvironments, such as acidic tumor tissues.

While direct studies on this compound in nanotechnology are not prevalent, research into morpholine-containing polymers demonstrates the potential. These polymers can be designed to self-assemble into nanoparticles, micelles, or vesicles for encapsulating therapeutic agents. The morpholine units can impart hydrophilicity and stability to the nanostructures in physiological environments.

Future research could focus on:

Functionalization of Nanoparticles: Using this compound to graft morpholinoethyl groups onto the surface of metallic or polymeric nanoparticles. This could enhance their biocompatibility, stability, and cellular uptake.

pH-Responsive Drug Release: Developing polymers where the protonation of the morpholine nitrogen at low pH triggers a conformational change, leading to the release of an encapsulated drug.

Targeted Delivery Systems: Incorporating the morpholinoethyl group as part of a larger targeting ligand designed to bind to specific cell surface receptors, thereby directing the nanocarrier to diseased cells.

The use of advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) allows for the precise synthesis of functional polymers, which could include morpholine-containing monomers derived from this compound, for applications in optoelectronics and beyond. rsc.org

Development of Advanced Catalytic Systems for Synthesis

Traditional synthesis of 4-(2-chloroethyl)morpholine involves reagents like thionyl chloride from 2-morpholinoethan-1-ol, which presents handling and environmental challenges. chemicalbook.com Modern research is focused on developing more efficient and safer catalytic systems for the N-alkylation of morpholine and related amines.

Advanced catalytic approaches include:

Heterogeneous Catalysis: The N-alkylation of morpholine with alcohols using solid-phase catalysts like CuO–NiO/γ–Al2O3 has been investigated. researchgate.netakjournals.com This method offers advantages in catalyst separation and reusability, with high conversion and selectivity reported for the N-methylation of morpholine. researchgate.netakjournals.com

Homogeneous Catalysis: Transition metal complexes, particularly those of iridium (Ir) and ruthenium (Ru) with N-heterocyclic carbene (NHC) ligands, have proven to be highly effective for the N-alkylation of amines with alcohols. nih.gov These methods are part of a "borrowing hydrogen" or "hydrogen autotransfer" strategy, which is atom-economical and generates water as the only byproduct. researchgate.net

Tandem Reactions: Efficient one-pot methods are being developed, such as a tandem titanium-catalyzed hydroamination and ruthenium-catalyzed asymmetric transfer hydrogenation, to produce chiral substituted morpholines. organic-chemistry.org This approach provides high yields and excellent enantioselectivity, which is crucial for the synthesis of modern pharmaceuticals. organic-chemistry.org

These advanced systems offer pathways to synthesize 4-(2-chloroethyl)morpholine and its derivatives with higher efficiency, under milder conditions, and with greater control over the final product's structure.

Catalytic SystemReaction TypeKey AdvantagesReference
CuO–NiO/γ–Al2O3Gas-Solid Phase N-AlkylationHeterogeneous, reusable, high conversion researchgate.netakjournals.com
NHC–Ir(III) / NHC–Ru(II) ComplexesN-Alkylation with AlcoholsHomogeneous, high yield, green (water byproduct) nih.gov
NiCuFeOxN-Alkylation (Borrowing Hydrogen)Heterogeneous magnetic catalyst, sustainable researchgate.net
Titanium/Ruthenium CatalystsTandem Hydroamination/Asymmetric Transfer HydrogenationOne-pot synthesis, high enantioselectivity for chiral morpholines organic-chemistry.org

Sustainable and Green Chemistry Approaches in Production

The principles of green chemistry are increasingly influencing the synthesis of industrial chemical intermediates. For this compound, this involves moving away from hazardous reagents and developing more atom-economical and environmentally benign processes.

Key research directions in this area include:

Alternative Reagents: A notable green approach is the use of ethylene (B1197577) sulfate (B86663) for the synthesis of morpholines from 1,2-amino alcohols. chemrxiv.org This redox-neutral, two-step protocol avoids harsh chemicals like chloroacetyl chloride and the associated metal hydride reductions, significantly reducing waste. chemrxiv.org

Catalytic N-Alkylation with Alcohols: As mentioned previously, the catalytic N-alkylation of morpholine using alcohols instead of alkyl halides is an inherently greener route. akjournals.comnih.gov This process avoids the formation of salt byproducts and uses more environmentally friendly starting materials, with water being the sole byproduct. researchgate.net

Process Optimization: Traditional methods, such as neutralizing the hydrochloride salt with a base like sodium hydroxide (B78521) to obtain the free amine, are being optimized for better yield and reduced waste streams. academicjournals.orgprepchem.com

The adoption of these green methodologies can lead to a more sustainable production life cycle for this compound and the many important products derived from it.

Application in Materials Science and Polymer Chemistry

The utility of this compound extends beyond pharmaceuticals into materials science and polymer chemistry. The reactive nature of the chloroethyl group combined with the properties of the morpholine ring makes it a valuable monomer or modifying agent for creating functional polymers and materials.

Emerging applications include:

Functional Polymers: The morpholine group can be incorporated into polymer backbones or as pendant groups to create materials with specific properties. For instance, polymer-bound morpholine is used as a scavenger base or catalyst in organic synthesis. sigmaaldrich.com

Agrochemicals and Dyestuffs: The compound is listed as an intermediate for agrochemicals and dyestuffs, suggesting its role in creating complex organic molecules for these industries. fishersci.fisarex.come3s-conferences.org

Corrosion Inhibitors: Morpholine itself is used as a corrosion inhibitor in steam boiler systems, and polymers containing the morpholine moiety are being explored for advanced protective coatings. wikipedia.org

Advanced Materials: The development of novel morpholine derivatives is expected to contribute to advanced materials with enhanced thermal and mechanical properties for use in the polymer and resin industries. e3s-conferences.org Click-chemistry techniques can be used to create biofunctional polymers with morpholine-derived components for applications in tissue engineering and biosensing. nih.gov

Future research will likely uncover new ways to polymerize or graft this compound onto various substrates, leading to new materials with tailored properties for a wide range of industrial applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-(2-chloroethyl)morpholine hydrochloride, and how can its purity be validated?

  • Methodological Answer : The compound is commonly synthesized via nucleophilic substitution reactions, where morpholine reacts with 1,2-dichloroethane under controlled conditions. For example, it is used as an intermediate in multi-step syntheses (e.g., coupling with aryl halides in the presence of catalysts) . Purity validation involves liquid chromatography-mass spectrometry (LCMS) to confirm the molecular ion peak at m/z 186 [M+H]⁺ and HPLC for retention time consistency (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) . Melting point analysis (180–185°C) and Cl⁻ ion titration can further corroborate purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the morpholine ring structure and chloroethyl substituent (e.g., δ ~3.6 ppm for morpholine protons) .
  • Mass Spectrometry : High-resolution MS to distinguish isotopic patterns of Cl atoms .
  • Elemental Analysis : Quantify C, H, N, and Cl content (theoretical: C 38.72%, H 6.49%, Cl 38.07%) .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition above 185°C to assess thermal stability .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : The compound is classified as acutely toxic (Oral Category 3, Dermal Category 4), corrosive (Skin Corrosion 1B), and hazardous to aquatic life. Researchers must:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood .
  • Avoid exposure to moisture to prevent HCl release.
  • Store in airtight containers at 2–8°C, segregated from bases or oxidizers .
  • Dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How does the chloroethyl group in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chloroethyl moiety undergoes SN2 reactions due to the β-chlorine’s electrophilicity. Steric hindrance from the morpholine ring slows reactivity compared to linear chloroalkanes, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) for efficient substitution . Kinetic studies using GC-MS or NMR can track reaction progress and competing elimination pathways .

Q. What strategies mitigate challenges in synthesizing derivatives of this compound with high enantiomeric purity?

  • Methodological Answer : Chiral resolution techniques include:

  • Chiral Chromatography : Use columns like Chiralpak IA/IB to separate enantiomers .
  • Asymmetric Catalysis : Employ palladium or nickel catalysts with chiral ligands (e.g., BINAP) during coupling reactions .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
    • Validate enantiopurity via circular dichroism (CD) or polarimetry .

Q. How can researchers address contradictory data regarding the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies should be conducted in buffered solutions (pH 1–13) at 25°C and 40°C, monitored via HPLC and ion chromatography for HCl release. For example:

  • Acidic Conditions (pH < 3) : Rapid decomposition via hydrolysis of the morpholine ring .
  • Neutral/Alkaline Conditions (pH 7–12) : Slow degradation of the chloroethyl group .
  • Mitigation : Use stabilizers like antioxidants (e.g., BHT) or store in anhydrous environments .

Q. What advanced applications exist for this compound in medicinal chemistry?

  • Methodological Answer : It serves as a key intermediate in synthesizing:

  • Anticancer Agents : E.g., coupling with pyridinyl or quinazolinyl moieties to target kinase inhibitors .
  • Neuroactive Compounds : Functionalization to create morpholine-based dopamine receptor ligands .
  • Prodrugs : pH-sensitive derivatives for controlled drug release .
    • Biological activity is validated via in vitro assays (e.g., IC₅₀ determination in cell lines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.